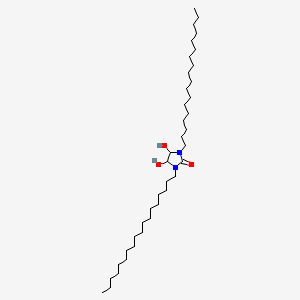
4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-one is a complex organic compound with the molecular formula C39H78N2O3 It features a five-membered imidazolidinone ring substituted with two long octadecyl chains and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-one typically involves the reaction of imidazolidinone derivatives with long-chain fatty acids. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and output. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The imidazolidinone ring can be reduced under specific conditions.
Substitution: The long-chain alkyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and imidazolidinone ring play crucial roles in its binding affinity and reactivity. The long alkyl chains contribute to its hydrophobic interactions and membrane permeability, making it a versatile compound in various applications.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-thione: Similar structure but with a sulfur atom replacing the oxygen in the imidazolidinone ring.
4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-amine: Similar structure but with an amine group instead of the oxygen in the imidazolidinone ring.
Uniqueness
4,5-Dihydroxy-1,3-dioctadecylimidazolidin-2-one is unique due to its specific combination of hydroxyl groups and long alkyl chains, which confer distinct chemical and physical properties
Properties
CAS No. |
94201-98-6 |
|---|---|
Molecular Formula |
C39H78N2O3 |
Molecular Weight |
623.0 g/mol |
IUPAC Name |
4,5-dihydroxy-1,3-dioctadecylimidazolidin-2-one |
InChI |
InChI=1S/C39H78N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-37(42)38(43)41(39(40)44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38,42-43H,3-36H2,1-2H3 |
InChI Key |
SCNNOKZJJRXMQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C(C(N(C1=O)CCCCCCCCCCCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



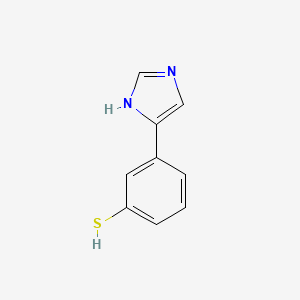
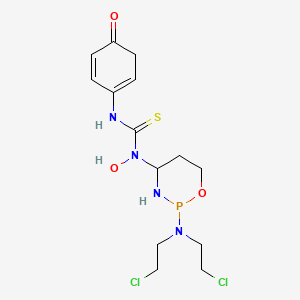
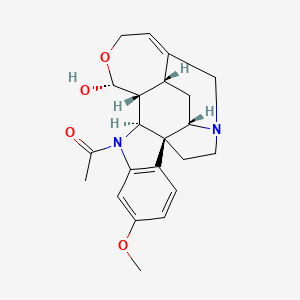
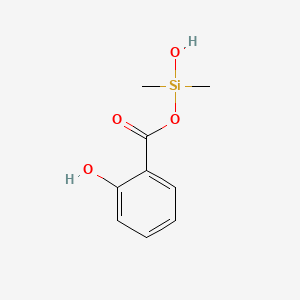

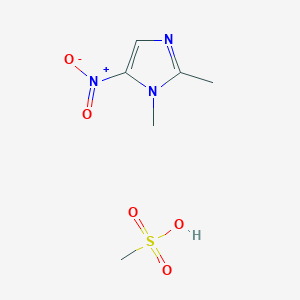

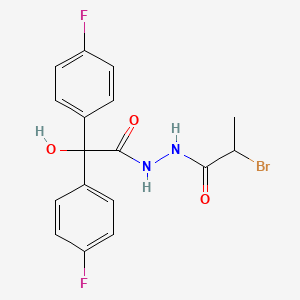

![3-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12700922.png)



